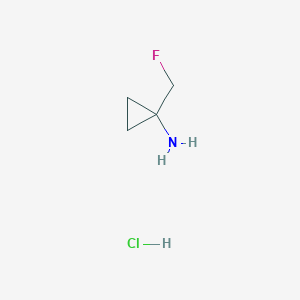1-(Fluoromethyl)cyclopropanamine hydrochloride
CAS No.: 1445951-06-3
Cat. No.: VC2768604
Molecular Formula: C4H9ClFN
Molecular Weight: 125.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1445951-06-3 |
|---|---|
| Molecular Formula | C4H9ClFN |
| Molecular Weight | 125.57 g/mol |
| IUPAC Name | 1-(fluoromethyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H8FN.ClH/c5-3-4(6)1-2-4;/h1-3,6H2;1H |
| Standard InChI Key | PMRVWCCUZFVRFL-UHFFFAOYSA-N |
| SMILES | C1CC1(CF)N.Cl |
| Canonical SMILES | C1CC1(CF)N.Cl |
Introduction
Comparative Analysis with Structural Analogs
Understanding 1-(Fluoromethyl)cyclopropanamine hydrochloride requires examining its relationship to similar compounds, particularly its difluorinated and non-fluorinated counterparts.
Comparison with Difluorinated Analog
1-(Fluoromethyl)cyclopropanamine hydrochloride differs from 1-(Difluoromethyl)cyclopropan-1-amine hydrochloride by containing one fewer fluorine atom. This structural difference results in distinct chemical behavior and properties. While the difluoromethyl variant has enhanced stability and reactivity due to the presence of two fluorine atoms, the monofluorinated compound would likely demonstrate intermediate characteristics between non-fluorinated and difluorinated analogs.
Comparison with Non-fluorinated Analog
When compared to 1-Methylcyclopropylamine hydrochloride (molecular weight 107.582 g/mol, boiling point 112°C at 760 mmHg) , the fluorinated variant would likely exhibit:
-
Higher molecular weight (approximately 125.57 g/mol vs 107.582 g/mol)
-
Potentially higher boiling point due to increased dipole moments
-
Greater metabolic stability against oxidative degradation
-
Different solubility profiles in various solvents
-
Altered electronic distribution affecting binding to target proteins
Table 1: Comparative Properties of Related Cyclopropylamine Compounds
Synthesis and Preparation Methods
| Synthetic Approach | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Direct Fluorination | DAST or Deoxofluor on hydroxymethyl precursor | Selective monofluorination possible | Potential side reactions, moderate yields |
| Cyclopropanation of Fluorinated Precursors | Simmons-Smith reagents with fluorinated alkenes | Well-established methodology | Stereochemical control challenging |
| Nucleophilic Fluorination | Alkali metal fluorides with leaving group precursors | Scalable, economical | May require activation, variable selectivity |
| Electrophilic Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Mild conditions | More expensive reagents |
Purification and Characterization
Purification of 1-(Fluoromethyl)cyclopropanamine hydrochloride would likely involve:
-
Recrystallization from appropriate solvent systems (ethanol/ether mixtures)
-
Column chromatography for removing reaction by-products
-
Conversion to and from free base form for purification
Characterization would employ multiple analytical techniques including:
-
NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structure and purity
-
Mass spectrometry for molecular weight confirmation
-
Elemental analysis to verify composition
-
X-ray crystallography to determine solid-state structure and stereochemistry
Spectroscopic Properties
Mass Spectrometry
The mass spectral fragmentation pattern would likely feature:
-
Molecular ion corresponding to the protonated free base (M+H)⁺ at m/z ~108
-
Loss of HF to give fragment at m/z ~88
-
Cyclopropyl ring opening fragments
-
Characteristic patterns for the fluoromethyl group
Chemical Reactivity and Stability
Stability Characteristics
The C-F bond in 1-(Fluoromethyl)cyclopropanamine hydrochloride would confer specific stability features:
-
Enhanced resistance to oxidative metabolism compared to non-fluorinated analogs
-
Greater thermal stability due to the stronger C-F bond (bond dissociation energy approximately 105-115 kcal/mol)
-
Improved shelf-life in pharmaceutical formulations
-
Reduced susceptibility to enzymatic degradation
Reactivity Patterns
The reactivity of 1-(Fluoromethyl)cyclopropanamine hydrochloride would be influenced by several structural features:
Table 3: Predicted Reactivity Comparison
| Reaction Type | 1-(Fluoromethyl)cyclopropanamine HCl | Compared to Non-fluorinated Analog | Compared to Difluorinated Analog |
|---|---|---|---|
| Nucleophilic Substitution | Moderate reactivity | Decreased reactivity | Increased reactivity |
| Oxidation Resistance | Moderate | Improved | Less effective |
| Base-catalyzed Reactions | Moderate sensitivity | More sensitive | Less sensitive |
| Cyclopropyl Ring Opening | Moderate propensity | Higher propensity | Lower propensity |
| Metabolic Stability | Moderate | Improved | Lower |
Analytical Methods for Detection and Quantification
Modern analytical techniques suitable for detecting and quantifying 1-(Fluoromethyl)cyclopropanamine hydrochloride would include:
Table 4: Analytical Methods for 1-(Fluoromethyl)cyclopropanamine hydrochloride
| Analytical Technique | Key Parameters | Advantages | Limitations |
|---|---|---|---|
| HPLC-MS/MS | C18 column, positive ionization mode | High sensitivity, specificity | Requires specialized equipment |
| ¹⁹F NMR Spectroscopy | Referenced to CFCl₃ | Direct detection of fluorine | Lower sensitivity than MS methods |
| GC-MS | After derivatization | Good for volatile samples | May require derivatization |
| LC-UV | 210-220 nm wavelength | Simple, accessible | Lower specificity than MS |
| Capillary Electrophoresis | Buffer pH 2-3 | High resolution | Method development can be complex |
Research Challenges and Future Directions
Current Research Gaps
Several key research questions remain regarding 1-(Fluoromethyl)cyclopropanamine hydrochloride:
-
Optimized synthetic routes with high yield and stereoselectivity
-
Comprehensive physicochemical characterization data
-
Direct comparisons with mono-, di-, and non-fluorinated analogs
-
Structure-activity relationships in biological systems
-
Long-term stability studies under various conditions
Future Research Opportunities
Promising research directions include:
-
Development of enantioselective synthetic approaches
-
Exploration of applications in PET imaging as a fluorine-containing building block
-
Comparative studies with structurally related compounds to establish clear structure-property relationships
-
Investigation of biological targets where the monofluorinated compound might offer advantages over difluorinated or non-fluorinated analogs
-
Computational studies to predict binding interactions and optimize derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume